N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
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Overview
Description
N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide involves the reaction of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid with 2,6-difluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid, 2,6-difluorobenzylamine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: Dissolve 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid (1.0 equiv), 2,6-difluorobenzylamine (1.2 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in dry dichloromethane., Step 2: Stir the reaction mixture at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate., Step 5: Dissolve the crude intermediate in acetic anhydride (2.0 equiv) and stir the mixture at room temperature for 2 hours., Step 6: Quench the reaction by adding water and extract the product with dichloromethane., Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
Mechanism Of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide involves the inhibition of the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 activity leads to a reduction in inflammation. AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE activity leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical And Physiological Effects
N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells and to have anti-microbial properties. In addition, it has been shown to improve cognitive function and to have neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, and to have neuroprotective effects. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, future research could focus on improving the solubility of this compound, in order to make it more suitable for use in various experiments.
Scientific Research Applications
N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide has been extensively studied in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4S/c17-12-5-3-6-13(18)11(12)8-19-15(21)9-20-16(22)10-4-1-2-7-14(10)25(20,23)24/h1-7H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKLOPCPUBKWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide |
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